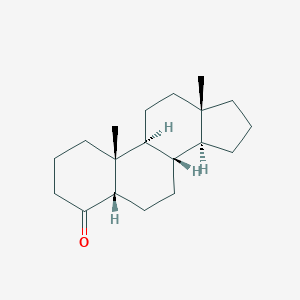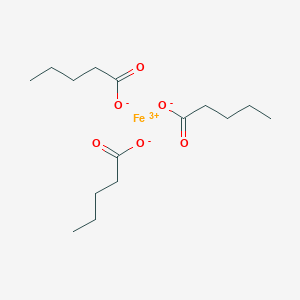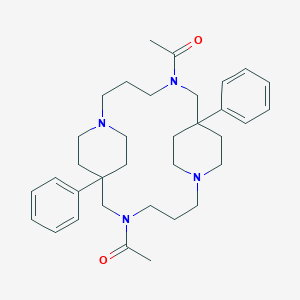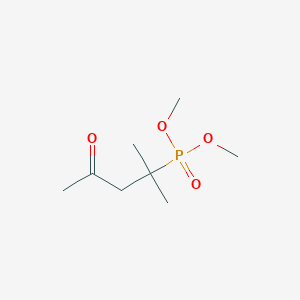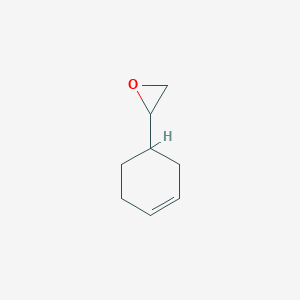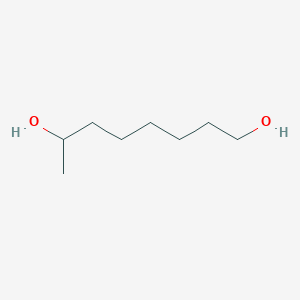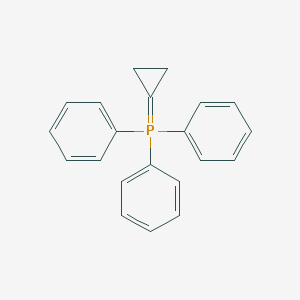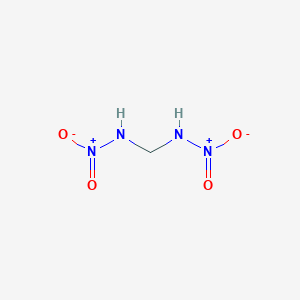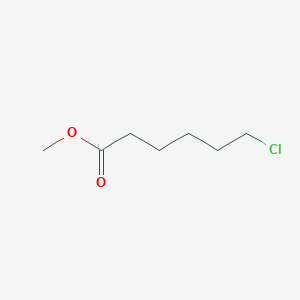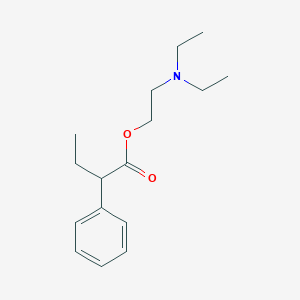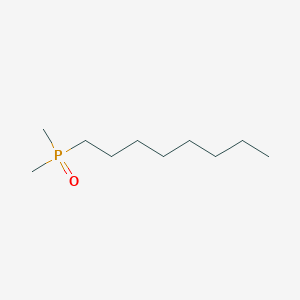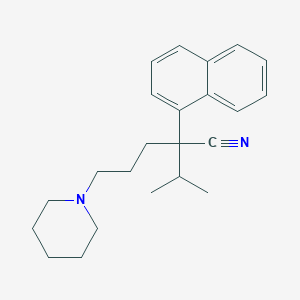
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is also known as PVN and is a member of the naphthylpiperidine family of compounds. PVN has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism Of Action
The mechanism of action of PVN is not fully understood, but it is believed to act as a dopamine receptor agonist. PVN has been shown to bind to the dopamine D2 receptor with high affinity and has been studied for its potential use in the treatment of Parkinson's disease.
Biochemical And Physiological Effects
PVN has been shown to have various biochemical and physiological effects. PVN has been shown to increase the release of dopamine in the brain and has been studied for its potential use in the treatment of various neurological disorders. PVN has also been shown to have analgesic effects and has been studied for its potential use in the treatment of pain.
Advantages And Limitations For Lab Experiments
PVN has several advantages and limitations for lab experiments. PVN is a potent dopamine receptor agonist and has high affinity for the dopamine D2 receptor. PVN has been shown to be effective in various in vitro and in vivo studies. However, PVN has limited solubility in water and requires the use of organic solvents for its preparation. PVN is also relatively expensive and requires specialized equipment for its synthesis.
Future Directions
There are several potential future directions for the study of PVN. PVN has been shown to have potential applications in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions. Future studies could focus on the development of new PVN derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of PVN in combination with other drugs for the treatment of various diseases.
Synthesis Methods
PVN can be synthesized using various methods, including the reaction of alpha-isopropyl-alpha-1-naphthylamine with valeronitrile in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as acetic acid and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of alpha-isopropyl-alpha-1-naphthylamine with cyanogen bromide followed by alkylation with 1-chloropentane.
Scientific Research Applications
PVN has been widely used in scientific research for its potential applications in various fields. PVN has been studied for its potential use as a ligand in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions.
properties
CAS RN |
13326-36-8 |
|---|---|
Product Name |
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- |
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-19(2)23(18-24,14-9-17-25-15-6-3-7-16-25)22-13-8-11-20-10-4-5-12-21(20)22/h4-5,8,10-13,19H,3,6-7,9,14-17H2,1-2H3 |
InChI Key |
PSHNFVQADQZHDI-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
synonyms |
α-Isopropyl-α-(1-naphtyl)-1-piperidinevaleronitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



